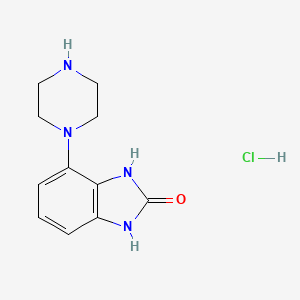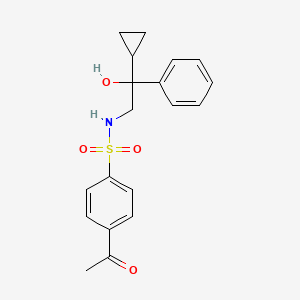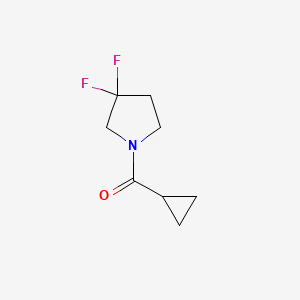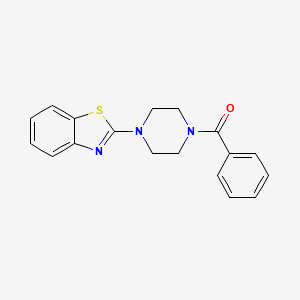![molecular formula C16H14N4O6S2 B2888022 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868219-02-7](/img/structure/B2888022.png)
2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole, also known as NMSI, is a chemical compound with potential applications in scientific research. It belongs to the class of imidazole-based compounds and is known for its ability to modulate the activity of certain enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. It has been shown to bind to the catalytic site of PTPs and PTKs, preventing the dephosphorylation and phosphorylation of target proteins, respectively. 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole has also been shown to bind to the active site of MMPs, preventing the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole are dependent on the specific enzymes and proteins it targets. Inhibition of PTPs and PTKs can lead to a decrease in cell proliferation and an increase in apoptosis, while inhibition of MMPs can lead to a decrease in tissue remodeling and angiogenesis. However, the effects of 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole on different cell types and tissues may vary and require further investigation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted modulation of their activity. Another advantage is its relatively simple synthesis method, which makes it accessible for research purposes. However, one limitation is its low overall yield, which may limit its use in large-scale experiments. Additionally, the effects of 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole on different cell types and tissues may vary and require further investigation.
Future Directions
There are several future directions for research on 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders, which are associated with dysregulated activity of PTPs, PTKs, and MMPs. Another direction is to explore its potential as a tool for studying the function of these enzymes and proteins in various cellular processes. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole on different cell types and tissues.
Synthesis Methods
The synthesis of 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole involves a multi-step process that starts with the reaction between 4-nitrobenzenesulfonyl chloride and 2-mercapto-3-nitrobenzaldehyde. The resulting product is then reacted with 1,2-diaminopropane to form the intermediate compound, which is further reacted with acetic anhydride and trifluoroacetic acid to yield 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole has potential applications in scientific research due to its ability to modulate the activity of certain enzymes and proteins. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and angiogenesis.
properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S2/c21-19(22)13-4-6-15(7-5-13)28(25,26)18-9-8-17-16(18)27-11-12-2-1-3-14(10-12)20(23)24/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEDCSHWNPGKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887942.png)

![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)

![5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2887949.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)
![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)



![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/no-structure.png)
